
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that features a bromophenoxy group and a methylpiperazinyl group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Formation of 2-Bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.
Etherification: The 2-bromophenol is then reacted with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form the bromophenoxypropanol intermediate.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like LiAlH4.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Dehalogenated products
Substitution: Substituted derivatives with various functional groups
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as receptor binding or enzyme inhibition.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, altering their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged regions of the target molecule.
相似化合物的比较
Similar Compounds
1-(2-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.
1-(2-Iodophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity in biological systems.
属性
CAS 编号 |
7042-81-1 |
|---|---|
分子式 |
C14H21BrN2O2 |
分子量 |
329.23 g/mol |
IUPAC 名称 |
1-(2-bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-6-8-17(9-7-16)10-12(18)11-19-14-5-3-2-4-13(14)15/h2-5,12,18H,6-11H2,1H3 |
InChI 键 |
PVEJGXRWOCJHPD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC(COC2=CC=CC=C2Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
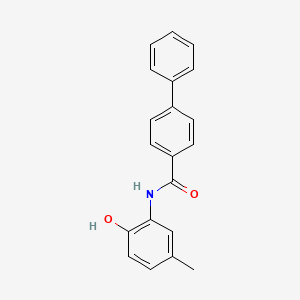

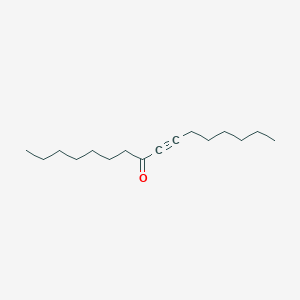
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)

![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)


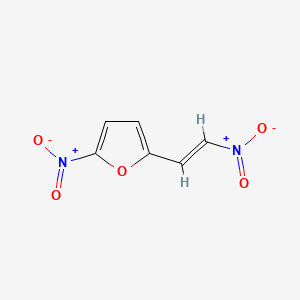
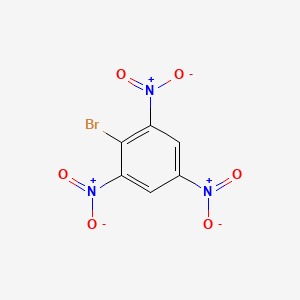
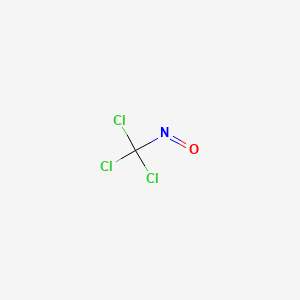
![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)
